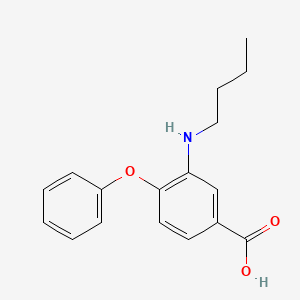

3-(Butylamino)-4-phenoxybenzoic acid

Description

3-(Butylamino)-4-phenoxybenzoic acid is a benzoic acid derivative characterized by a butylamino group at position 3, a phenoxy group at position 4, and a carboxylic acid moiety at position 1 of the benzene ring. While structurally related to loop diuretics like bumetanide, it lacks the sulfamoyl (-SO$2$NH$2$) group at position 5, a critical feature for diuretic activity .

Properties

CAS No. |

105641-65-4 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

3-(butylamino)-4-phenoxybenzoic acid |

InChI |

InChI=1S/C17H19NO3/c1-2-3-11-18-15-12-13(17(19)20)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,20) |

InChI Key |

KFXRUTQVOFKIGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-4-phenoxybenzoic acid typically involves the following steps:

Nitration: The starting material, 4-phenoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The amino group is alkylated with butyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The butylamino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The phenoxy group can be reduced to a phenol under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Butylamino)-4-phenoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The absence of the sulfamoyl group distinguishes 3-(butylamino)-4-phenoxybenzoic acid from its closest analog, bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid). This difference significantly impacts biological activity, as the sulfamoyl group in bumetanide is essential for binding to sodium-potassium-chloride cotransporters (NKCC) .

Table 1: Structural Comparison of this compound and Analogs

| Compound | Substituents (Positions) | Key Functional Groups | Pharmacological Role |

|---|---|---|---|

| This compound | -NH-C$4$H$9$ (3), -OPh (4) | Carboxylic acid (-COOH) | Not well-characterized |

| Bumetanide | -NH-C$4$H$9$ (3), -OPh (4), -SO$2$NH$2$ (5) | Carboxylic acid, sulfamoyl | Loop diuretic (NKCC inhibitor) |

| Furosemide | -SO$2$NH$2$ (5), -Cl (4) | Carboxylic acid, sulfonamide | Loop diuretic |

| Etacrynic acid | -CH$_2$COO$^-$ (1), -Cl (2,3) | α,β-unsaturated ketone | Non-sulfonamide diuretic |

Pharmacological Activity

- Bumetanide : Inhibits NKCC1/2 with high potency (IC$_{50}$ ~10–50 nM), promoting diuresis. Its sulfamoyl group enhances binding affinity to ion transporters .

- This compound: Lacks sulfamoyl group; predicted to have negligible diuretic activity. Potential applications in non-ion channel contexts (e.g., intermediates in synthesis) remain unexplored .

- Furosemide : Shares the sulfonamide moiety but has a chlorinated benzene ring, resulting in longer half-life but lower bioavailability compared to bumetanide .

- Etacrynic acid: A phenoxyacetic acid derivative with a distinct mechanism (covalent binding to transporters via its ketone group), making it suitable for patients with sulfonamide allergies .

Metabolic and Toxicity Profiles

- Bumetanide: Metabolized via hydroxylation of the butylamino side chain, yielding metabolites with reduced activity. Low toxicity (rat LD$_{50}$ >200 mg/kg, intravenous) .

- This compound: No direct metabolic data, but the absence of sulfamoyl group may alter hepatic processing. Toxicity likely lower due to reduced bioactivity .

- Etacrynic acid : Higher ototoxicity and nephrotoxicity compared to sulfonamide diuretics, limiting its clinical use .

Biological Activity

3-(Butylamino)-4-phenoxybenzoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and implications for therapeutic applications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-phenoxybenzoic acid derivatives with butylamine. Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds. The derivatives exhibit a range of biological activities, particularly as dual-action inhibitors targeting urease and bacterial strains, which are crucial in treating gastrointestinal diseases like peptic ulcers and hepatic encephalopathy .

Antibacterial Activity

Research indicates that this compound derivatives demonstrate significant antibacterial properties. The compounds were tested against various bacterial strains, showcasing effective inhibition comparable to established antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting urease activity, which is vital for bacterial survival in acidic environments .

Anti-Urease Activity

The anti-urease activity of these compounds is particularly noteworthy. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to the pathogenesis of various gastrointestinal disorders. In vitro studies revealed that this compound derivatives inhibit urease activity effectively, making them promising candidates for developing new treatments for conditions like gastric ulcers .

In Vitro Studies

A study conducted by Irshad et al. (2022) evaluated the anti-urease and antibacterial activities of synthesized derivatives. The results indicated a strong correlation between structural modifications and biological efficacy. Compounds with specific functional groups exhibited enhanced inhibition rates against both urease and bacterial growth .

| Compound Name | Anti-Urease Activity (IC50) | Antibacterial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 12 µM | 18 mm against E. coli |

| 3-(Butylamino)-5-sulfamoyl-4-phenoxybenzoic acid | 8 µM | 20 mm against S. aureus |

In Silico Investigations

In silico studies have been employed to predict the toxicological effects and biological activities of this compound using tools like PASS online and molecular docking simulations. These studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good gastrointestinal absorption and permeability across the blood-brain barrier .

Toxicological Profile

While the compound shows promise in therapeutic applications, potential toxicological effects have also been identified. Metabolomic analyses reveal that certain metabolites may exhibit higher toxicity levels, leading to adverse effects such as reproductive dysfunction and neurotoxicity . Future research should focus on elucidating these mechanisms to ensure safe clinical application.

Q & A

Q. What is the primary mechanism of action of this compound in biological systems?

- Methodological Answer : The compound inhibits cation-chloride cotransporters (e.g., NKCC1/2) by competitively binding to chloride ion sites, disrupting ion homeostasis. In in vitro assays (e.g., cortical astrocytes), 100 µM concentrations block NKCC activity, validated via electrophysiology or fluorescence-based chloride flux assays . Researchers should pair inhibitor studies with controls like bumetanide (a structural analog) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy across different cell models?

- Methodological Answer : Discrepancies may arise from variations in transporter expression (e.g., NKCC1 vs. EAAT1/2). To address this:

Perform qPCR or Western blotting to quantify transporter levels in target cells .

Use isoform-specific inhibitors (e.g., DIOA for KCC vs. bumetanide for NKCC) in parallel experiments .

Conduct dose-response curves (1–300 µM) to identify model-dependent IC values.

For example, cortical astrocytes show higher NKCC1 sensitivity than renal epithelial cells due to tissue-specific splicing .

Q. What strategies can improve the metabolic stability of this compound derivatives for in vivo studies?

- Methodological Answer : Structural modifications include:

- Esterification : Methyl or ethyl esters at the carboxylic acid group reduce renal clearance (e.g., methyl 3-(butylamino)-4-phenoxybenzoate) .

- Hydrazide derivatives : Introducing hydrazone moieties enhances plasma stability, as shown in antimicrobial derivative studies .

- Deuterium labeling : Replacing labile hydrogens with deuterium slows CYP450-mediated metabolism.

Validate stability via microsomal incubation assays and LC-MS metabolite profiling .

Q. How can researchers design assays to study off-target effects on potassium or chloride channels?

- Methodological Answer :

Electrophysiology : Use patch-clamp techniques on HEK293 cells expressing Kir or Cl channels (e.g., VRACs). Compare currents before/after compound application (100 µM) .

Fluorescent probes : Employ chloride-sensitive dyes (e.g., MQAE) in high-throughput screening to detect off-target Cl flux .

Competitive binding assays : Radiolabeled analogs (e.g., H-bumetanide) quantify displacement by the compound in membrane preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.